1,2-Dibromo-3,5,6-trifluorobenzene
Description
Contextualization within Polyhalogenated Aromatic Chemistry
Polyhalogenated aromatic hydrocarbons (PHAHs) are a broad class of organic compounds characterized by an aromatic ring system substituted with multiple halogen atoms. mdpi.com This group includes well-known compounds such as polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and various halogenated benzenes. mdpi.comtandfonline.com These compounds are often noted for their chemical stability and persistence in the environment. mdpi.com
The field of polyhalogenated aromatic chemistry explores the synthesis, properties, and applications of these molecules. The nature and position of the halogen substituents significantly influence the electronic and steric properties of the aromatic ring. For instance, the introduction of multiple halogen atoms can alter the reactivity of the benzene (B151609) ring, making it more or less susceptible to electrophilic or nucleophilic attack at specific positions. This controlled reactivity is a cornerstone of modern synthetic organic chemistry.
1,2-Dibromo-3,5,6-trifluorobenzene is a specific example within this larger family of compounds. Its mixed halogen substitution (bromine and fluorine) provides a versatile platform for a range of chemical transformations. The bromine atoms can be readily displaced or involved in cross-coupling reactions, while the fluorine atoms significantly modify the electronic nature of the benzene ring through their strong inductive effect.
Significance of Fluorinated and Brominated Benzene Derivatives in Contemporary Chemical Research
The incorporation of fluorine and bromine atoms into benzene rings is a widely used strategy in contemporary chemical research, particularly in medicinal chemistry and materials science.
Fluorinated Benzene Derivatives:
The introduction of fluorine into organic molecules can have profound effects on their biological activity. nih.gov Fluorine's high electronegativity and small size can alter a molecule's pKa, lipophilicity, and metabolic stability. nih.gov For example, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. The presence of fluorine can also lead to stronger binding interactions with biological targets. nih.gov In materials science, fluorination of benzene derivatives can influence properties such as thermal stability and liquid crystal behavior. The effect of fluorination on the aromaticity of the benzene ring is a subject of ongoing research, with studies showing that it can decrease the π electron delocalization. nih.govresearchgate.net
Brominated Benzene Derivatives:
Brominated benzenes are highly valuable synthetic intermediates. The carbon-bromine bond is relatively weak, making bromine an excellent leaving group in nucleophilic substitution reactions. More importantly, brominated aromatics are key substrates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. innospk.com These reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules from simpler precursors. Brominated compounds also find use as flame retardants and have applications in the synthesis of agrochemicals. innospk.comresearchgate.net
The dual presence of bromine and fluorine in this compound therefore offers a unique combination of these attributes. The fluorine atoms modulate the electronic properties of the ring, while the bromine atoms provide reactive handles for further synthetic elaboration. This makes such compounds highly sought after for the development of new pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai
Data Table
Properties of Related Polyhalogenated Benzenes
Since detailed experimental data for this compound is not widely available in the public domain, the following table presents data for structurally similar compounds to provide a comparative context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | 827-08-7 | C₆Br₂F₄ | 307.87 | - | - |
| 1,5-Dibromo-2,3,4-trifluorobenzene | 17299-95-5 | C₆HBr₂F₃ | 289.88 | - | 200.9±35.0 |
| 1,3,5-Tribromo-2,4,6-trifluorobenzene | 2375-76-0 | C₆Br₃F₃ | 368.78 | 132-135 | - |
| 1-Bromo-2,4,6-trifluorobenzene | 2367-76-2 | C₆H₂BrF₃ | 210.98 | 3.5 | 140.5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-1,4,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3/c7-4-2(9)1-3(10)6(11)5(4)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQHPMNELKKLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1,2 Dibromo 3,5,6 Trifluorobenzene
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for highly halogenated aromatic compounds. The electron-withdrawing nature of the fluorine and bromine atoms activates the benzene (B151609) ring towards attack by nucleophiles.
Influence of Halogen Substituents on Aromatic Ring Reactivity
The reactivity of a substituted benzene ring in nucleophilic aromatic substitution is significantly influenced by the nature of its substituents. Electron-withdrawing groups, such as halogens and nitro groups, activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org In the case of 1,2-dibromo-3,5,6-trifluorobenzene, both bromine and fluorine atoms are electron-withdrawing through their inductive effects. libretexts.org
The combined electron-withdrawing power of the three fluorine atoms and two bromine atoms in this compound makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.
Studies on the Regioselectivity of Nucleophilic Attack
The regioselectivity of nucleophilic attack on polyhalogenated benzenes is a complex issue governed by the electronic and steric effects of the substituents. In general, nucleophilic attack is favored at positions that are ortho or para to strongly electron-withdrawing groups, as this allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgresearchgate.net
For fluorinated aromatic compounds, nucleophilic substitution often occurs at a carbon atom bearing a fluorine, particularly when it is situated para to another activating group. However, the specific site of substitution can be influenced by the nature of the nucleophile and the reaction conditions. Computational studies using Density Functional Theory (DFT) can help predict the most likely site of reaction by calculating the relative stabilities of the possible isomeric σ-complex intermediates. researchgate.net In some instances, particularly with less-polar fluorinated arenes, predicting the major reaction site can be challenging. researchgate.net
Halogen Exchange Reactions and Their Mechanisms
Halogen exchange reactions, particularly the replacement of bromine or chlorine with fluorine, are important transformations for the synthesis of highly fluorinated aromatic compounds. These reactions are typically carried out using an alkali metal fluoride (B91410), such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst or in a polar, aprotic solvent. google.com
For polyhalogenated benzenes, including those with bromine and fluorine substituents, heating with a finely-divided alkali metal fluoride can lead to the stepwise replacement of heavier halogens with fluorine. google.com The mechanism of this exchange is generally considered to be a nucleophilic aromatic substitution, where the fluoride ion acts as the nucleophile. The presence of multiple electron-withdrawing halogens on the ring facilitates this process. The use of aminophosphonium catalysts has been shown to be effective in promoting these halogen exchange reactions. google.com
Organometallic Transformations and Cross-Coupling Chemistry
The bromine atoms in this compound provide reactive sites for the formation of organometallic reagents and for participation in transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. fishersci.co.ukacs.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.co.ukacs.org For polyhalogenated substrates like this compound, selective coupling at one of the bromine sites is often possible. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity, and for preventing side reactions like homocoupling. acs.org The general reactivity trend for the halide partner in Suzuki coupling is I > Br > OTf >> Cl. fishersci.co.uk
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides and amines. wikipedia.orgrug.nl This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope. wikipedia.orgrug.nl The reaction typically employs a palladium catalyst with sterically hindered phosphine (B1218219) ligands, such as XPhos, RuPhos, or BrettPhos, which facilitate the catalytic cycle. rug.nlnih.gov For substrates with multiple halogen atoms, selective amination at a bromine position can be achieved. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) center, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org
Table 1: Common Palladium Catalysts and Ligands in Cross-Coupling Reactions
| Reaction | Catalyst/Precatalyst | Common Ligands |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | RuPhos, SPhos, various Buchwald ligands acs.orgnih.gov |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, DPPF, XPhos, RuPhos, BrettPhos wikipedia.orgrug.nlorganic-synthesis.com |
Formation and Reactivity of Organozinc and Organolithium Reagents from Brominated Sites
The carbon-bromine bonds in this compound can be selectively targeted to form organometallic reagents.
Organozinc reagents can be prepared from aryl bromides through direct reaction with highly activated zinc (Rieke® Zinc) or via a halogen-metal exchange with an organolithium or Grignard reagent followed by transmetalation with a zinc salt. sigmaaldrich.com Rieke® Zinc allows for the direct insertion of zinc into C-Br bonds, even in the presence of sensitive functional groups. sigmaaldrich.com These organozinc compounds are valuable intermediates in Negishi cross-coupling reactions and other transformations. sigmaaldrich.com The use of alkali-metal alkoxides can activate organozinc reagents for the functionalization of fluoroarenes. unibe.ch
Organolithium reagents are typically formed through a halogen-metal exchange reaction, where an organolithium reagent like n-butyllithium or s-butyllithium replaces a bromine atom with lithium. This reaction is usually performed at low temperatures to prevent side reactions. uncw.eduuni-muenchen.de The resulting aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles. In polyhalogenated systems, the site of lithiation can sometimes be directed by the electronic effects of the other halogens. psu.edu However, the formation of benzyne (B1209423) intermediates through elimination is a potential competing pathway when generating aryllithiums from dihaloarenes. uncw.edumasterorganicchemistry.com
Direct C-H Bond Functionalization and Borylation Reactions
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. In the context of polyhalogenated arenes like this compound, the single C-H bond is the primary site for such transformations. The high acidity of the C-H bond, influenced by the strong inductive effect of the surrounding halogen atoms, makes it susceptible to deprotonation and subsequent functionalization.
While specific studies on the C-H functionalization of this compound are not extensively documented, the principles can be inferred from related systems. For instance, the palladium-catalyzed direct arylation of polyfluorobenzenes is a well-established method. In a molecule like this compound, the C-H bond at the C4 position is the logical site for such reactions. The reaction would likely proceed via a concerted metalation-deprotonation mechanism, where a palladium catalyst, often in the presence of a phosphine ligand and a base, would selectively activate the C-H bond.
Borylation reactions, another key type of C-H functionalization, are critical for introducing a versatile boronate group, which can then be used in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Iridium-catalyzed C-H borylation is particularly effective for halogenated arenes. msu.edu For this compound, an iridium catalyst would be expected to selectively borylate the C-H bond at the C4 position. The choice of catalyst is crucial, as some rhodium-based catalysts have been shown to induce defluorination in similar substrates. msu.edu
Table 1: Predicted Regioselectivity in C-H Functionalization of this compound
| Reaction Type | Reagents (Example) | Predicted Major Product |
| Direct Arylation | Aryl halide, Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | 4-Aryl-1,2-dibromo-3,5,6-trifluorobenzene |
| Borylation | B₂pin₂, [Ir(cod)OMe]₂, dtbpy | 2-(1,2-Dibromo-3,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Electrophilic Aromatic Substitution (EAS) in Deactivated Aromatics
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. In the case of this compound, the benzene ring is heavily deactivated due to the strong electron-withdrawing inductive effects of the five halogen substituents. This deactivation makes EAS reactions challenging, often requiring harsh reaction conditions and powerful electrophiles.
Mechanistic Analysis of EAS on Electron-Deficient Arenes
The mechanism of EAS on deactivated aromatic rings follows the general two-step pathway of electrophilic attack to form a resonance-stabilized carbocation (the arenium ion or σ-complex), followed by deprotonation to restore aromaticity. msu.edu However, the high activation energy of the first step, due to the destabilization of the positively charged intermediate by the electron-withdrawing substituents, is the primary kinetic barrier. dalalinstitute.com
For this compound, electrophilic attack would occur at the sole C-H bond (C4 position). The resulting arenium ion would have the positive charge distributed across the ring, but the presence of the five halogens would significantly destabilize this intermediate compared to benzene. Both fluorine and bromine atoms are deactivating via their inductive effect. While they can donate electron density through resonance, the inductive effect is dominant for halogens.
Competitive Reactions and Selectivity Control
Given the deactivated nature of the ring, competitive reactions can be a significant issue. For example, under strongly acidic conditions required for many EAS reactions like nitration or sulfonation, side reactions involving the substituents may occur. The primary site of electrophilic attack is unequivocally the C4 position, as all other positions are substituted. Therefore, regioselectivity in terms of which hydrogen is substituted is not a factor. However, controlling the reaction to achieve monosubstitution at the C4 position without promoting other transformations would be the main synthetic challenge. The choice of electrophile and reaction conditions is paramount to achieving the desired outcome. For instance, using a milder electrophile or a less acidic catalyst system could potentially favor the desired substitution over degradation or other side reactions.
Reductive and Oxidative Transformations
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective cleavage a significant challenge. However, reductive and oxidative methods have been developed to achieve this transformation, providing pathways to partially fluorinated compounds from more heavily fluorinated precursors.
Catalytic Hydrodefluorination for Selective C-F Bond Cleavage
Catalytic hydrodefluorination (HDF) is a process that replaces a fluorine atom with a hydrogen atom, typically using a transition-metal catalyst and a hydride source. This reaction is valuable for the synthesis of partially fluorinated aromatics which can be difficult to access by other means. nih.gov The mechanism often involves oxidative addition of the C-F bond to a low-valent metal center, followed by metathesis with a hydride source and subsequent reductive elimination. nih.gov
In this compound, the three fluorine atoms are not electronically equivalent. The fluorine at C5 is flanked by a bromine and a fluorine, while the fluorines at C3 and C6 are adjacent to a bromine. The regioselectivity of HDF would depend on the specific catalyst system employed. Some catalysts may favor cleavage of the most electron-deficient C-F bond, while others might be more influenced by steric factors. Main-group catalysts, such as those based on bismuth, have also been developed for HDF and can exhibit different selectivities compared to transition metals. nih.gov
Table 2: Potential Products of Monohydrodefluorination of this compound
| Starting Material | Potential Product |
| This compound | 1,2-Dibromo-3,6-difluorobenzene |
| This compound | 1,2-Dibromo-3,5-difluorobenzene |
| This compound | 1,2-Dibromo-5,6-difluorobenzene |
Oxidative Defluorination Mechanisms and Catalyst Design
Oxidative defluorination involves the cleavage of a C-F bond through an oxidative process, often leading to the introduction of an oxygen-containing functional group. This transformation is particularly relevant in the context of the metabolism and degradation of fluorinated pollutants. mdpi.com Enzymatic systems, such as those involving cytochrome P450, can catalyze the hydroxylation of aromatic C-F bonds. hyphadiscovery.com The mechanism is thought to involve the formation of a highly reactive oxygen species that attacks the aromatic ring, leading to an unstable intermediate that eliminates fluoride. mdpi.com
The design of synthetic catalysts for oxidative defluorination is an active area of research. Biomimetic systems, such as iron-porphyrin complexes, have been investigated for their ability to activate C-F bonds under oxidative conditions. For a substrate like this compound, an oxidative defluorination catalyst would need to be highly reactive to overcome the stability of the C-F bonds. The regioselectivity would be a key challenge, and would likely be influenced by the electronic environment of each C-F bond.
Reduction of Aryl Bromides and Subsequent Transformations
The reduction of aryl bromides, specifically the C-Br bonds in this compound, is a key transformation that leads to less halogenated derivatives. The general principles of reductive dehalogenation in polyhalogenated compounds are well-established, with the reactivity of carbon-halogen bonds following the order C-I > C-Br > C-Cl > C-F. This hierarchy is dictated by the bond dissociation energies, making the carbon-bromine bonds in the target molecule significantly more susceptible to cleavage than the carbon-fluorine bonds.
Various methods can be employed for the reductive hydrodehalogenation of aryl bromides. These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or metal-based reductions such as with zinc dust in an acidic medium or sodium amalgam in polar solvents.
For this compound, selective reduction of one or both bromine atoms can be anticipated. The selective removal of a single bromine atom would lead to the formation of 1-bromo-2,3,5-trifluorobenzene. Complete debromination would yield 1,2,4-trifluorobenzene. The regioselectivity of the initial reduction step can be influenced by the electronic environment and steric hindrance around the bromine atoms.
The products of these reduction reactions serve as versatile intermediates for further transformations. For instance, the resulting monobromo-trifluorobenzene can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. mdpi.comfishersci.ca These subsequent transformations open pathways to more complex fluorinated aromatic structures, which are valuable in materials science and medicinal chemistry.
Table 1: Potential Reductive Transformations of this compound
| Starting Material | Reagents/Conditions (Illustrative) | Major Product(s) | Subsequent Transformation Potential |
| This compound | H₂, Pd/C, base | 1-Bromo-2,3,5-trifluorobenzene | Suzuki, Stille, Heck, Sonogashira coupling |
| This compound | Zn, CH₃COOH | 1,2,4-Trifluorobenzene | C-H activation, Nitration |
This table is illustrative and based on general principles of aryl bromide reduction. Specific experimental outcomes may vary.
Rearrangement and Halogen Migration Phenomena in Polyhalogenated Aromatics
Polyhalogenated aromatic compounds, particularly those containing bromine or iodine, are known to undergo base-catalyzed rearrangement reactions known as the "halogen dance". core.ac.ukpsu.edu This phenomenon involves the migration of a halogen atom from its original position to a more thermodynamically stable location on the aromatic ring. The driving force is typically the formation of a more stable carbanionic intermediate.
In the case of this compound, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is expected to induce a halogen dance rearrangement. The reaction mechanism initiates with the deprotonation of the aromatic ring. The most acidic proton in this compound is at the C4 position, as it is situated between two electron-withdrawing fluorine atoms. This deprotonation would form a highly stabilized aryl anion.
Once the lithiated intermediate is formed at C4, a sequence of intermolecular halogen-metal exchange steps can occur, leading to the migration of a bromine atom. This process results in an equilibrium between different isomeric lithiated species, which will favor the most stable anion. This rearrangement can be exploited synthetically by trapping the rearranged anionic intermediate with an electrophile, thereby installing a substituent at a position that might be inaccessible through direct methods. Studies on bromo derivatives of 1,2,3-trifluorobenzene (B74907) have demonstrated the utility of such deprotonation-triggered halogen migrations. researchgate.net
Table 2: Plausible Halogen Dance Rearrangement of this compound
| Step | Description | Intermediate/Product |
| 1. Deprotonation | A strong base (e.g., LDA) abstracts the most acidic proton (at C4). | 1,2-Dibromo-3,5,6-trifluoro-4-lithiobenzene |
| 2. Halogen Migration | The aryl anion undergoes bromine migration to a different position. | Isomeric bromo-lithio-trifluorobenzene species |
| 3. Electrophilic Trap | Addition of an electrophile (E⁺) quenches the most stable anionic intermediate. | Functionalized bromotrifluorobenzene isomer |
This table outlines a plausible mechanistic pathway based on the principles of the halogen dance reaction.
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 1,2-Dibromo-3,5,6-trifluorobenzene, offering insights into the proton, fluorine, and carbon environments within the molecule.
Proton (¹H) NMR for Structural Confirmation and Impurity Analysis
The ¹H NMR spectrum of this compound is characterized by a single resonance, confirming the presence of one type of proton in the molecule. This proton, located at position 4 of the benzene (B151609) ring, exhibits complex coupling with the adjacent fluorine atoms. The signal multiplicity provides valuable information about the neighboring fluorine environments. Analysis of the ¹H NMR spectrum is also crucial for identifying and quantifying any proton-containing impurities.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Coupling Patterns
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the spectrum reveals distinct signals for the different fluorine environments. The fluorine atoms at positions 3, 5, and 6 are chemically non-equivalent, leading to separate resonances. The coupling patterns observed in the ¹⁹F NMR spectrum, arising from both fluorine-fluorine (F-F) and fluorine-proton (F-H) interactions, are complex and provide detailed information about the connectivity and spatial arrangement of the fluorine atoms on the benzene ring. For instance, in similar structures like 5-Bromo-1,2,3-trifluorobenzene, the fluorine at the central position of the three fluorine atoms appears as a triplet, while the other two fluorines appear as a doublet in the proton-decoupled spectrum. magritek.com
Carbon-13 (¹³C) NMR for Carbon Skeleton Connectivity
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Six distinct signals are expected, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these signals are influenced by the attached substituents (bromine and fluorine). The carbon atoms bonded to the electronegative fluorine and bromine atoms are typically shifted to lower fields (higher ppm values). Analysis of carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provides further confirmation of the substitution pattern. In related compounds, such as monohalobenzenes, the carbon chemical shifts have been extensively studied to understand substituent effects. acs.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity | Coupling Constants (Hz) |
| ¹H | 7.0 - 8.0 | Triplet of doublets | J(H,F) |
| ¹⁹F | -100 to -170 | Multiplets | J(F,F), J(F,H) |
| ¹³C | 100 - 160 | Multiplets | J(C,F) |
Note: The exact chemical shifts and coupling constants require experimental determination.
High-Precision Mass Spectrometry Techniques
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as an assessment of its purity and volatility.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of this compound. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass is compared to the calculated theoretical mass to confirm the elemental formula of the compound. For instance, the related compound 1,2-Dibromo-3,4,5,6-tetrafluorobenzene has a calculated molecular weight of 307.866 g/mol . nist.gov HRMS is a critical tool for unambiguous compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. gbcsci.com For this compound, GC-MS analysis provides information on its volatility and is a primary method for assessing its purity. A single, sharp peak in the gas chromatogram indicates a high degree of purity. The mass spectrum associated with this peak will exhibit a characteristic fragmentation pattern, including the molecular ion peak and fragment ions resulting from the loss of bromine and fluorine atoms. This fragmentation pattern serves as a fingerprint for the compound, allowing for its positive identification. nist.gov The use of specific GC columns, such as capillary columns, and defined temperature programs are essential for achieving good separation and reliable results. gencat.cat
Vibrational Spectroscopy for Molecular Dynamics and Conformation
Vibrational spectroscopy is a cornerstone for understanding the internal dynamics of a molecule. By probing the discrete energy levels associated with molecular vibrations, techniques like Infrared (IR) and Raman spectroscopy reveal a unique fingerprint of the compound, allowing for detailed analysis of functional groups, molecular symmetry, and conformational properties.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption frequencies are characteristic of specific bonds and functional groups. For this compound, the IR spectrum would be dominated by vibrations involving the aromatic ring and its halogen substituents.
Key expected vibrational modes would include:
Aromatic C-H Stretching: Although there is only one C-H bond in the molecule, a weak to medium absorption band would be anticipated in the 3100-3000 cm⁻¹ region.
Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of sharp bands in the 1600-1400 cm⁻¹ region.
C-F Stretching: The carbon-fluorine bonds are strong and highly polar, giving rise to intense absorption bands, typically in the 1400-1100 cm⁻¹ range. The presence of three C-F bonds would likely result in multiple strong peaks in this region.
C-Br Stretching: The carbon-bromine stretching vibrations are found at lower frequencies due to the heavier mass of the bromine atom, typically appearing in the 650-500 cm⁻¹ range.
Ring Bending Modes: Out-of-plane and in-plane bending vibrations of the substituted benzene ring would produce a complex pattern of absorptions in the fingerprint region (below 1000 cm⁻¹).
Table 1: Illustrative IR Data Table for this compound This table is an example of the expected data format and assignments; it does not represent actual experimental results.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3080 | Weak-Medium | Aromatic C-H Stretch |
| ~1580, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1350, 1210, 1150 | Strong | C-F Stretch |
| ~950 | Medium | C-H Out-of-plane Bend |
| ~620, 540 | Medium-Strong | C-Br Stretch |
Raman Spectroscopy for Molecular Symmetry and Vibrational Modes
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, providing information about vibrational modes that modulate the polarizability of the molecule. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. While this compound lacks a center of symmetry, some vibrations will be more prominent in the Raman spectrum than in the IR spectrum, and vice versa.
Expected key features in the Raman spectrum would include:
Symmetric Ring Breathing Mode: A particularly strong and sharp Raman signal is expected for the symmetric "breathing" vibration of the benzene ring, typically around 1000 cm⁻¹. This mode involves the simultaneous expansion and contraction of the C-C bonds.
C-Halogen Symmetric Stretches: Vibrations involving the symmetric stretching of the C-F and C-Br bonds would be Raman active.
Low-Frequency Modes: Raman spectroscopy is particularly effective for observing low-frequency modes, such as the torsional and bending vibrations of the heavy bromine substituents relative to the ring. researchgate.net
Table 2: Illustrative Raman Data Table for this compound This table is an example of the expected data format and assignments; it does not represent actual experimental results.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3080 | Medium | Aromatic C-H Stretch |
| ~1575 | Strong | Aromatic C=C Ring Stretch |
| ~1000 | Very Strong | Symmetric Ring Breathing Mode |
| ~750 | Medium | C-F Bending |
| ~350 | Strong | C-Br Bending/Deformation |
Inelastic Neutron Scattering (INS) for Low-Frequency Vibrational Analysis
Inelastic Neutron Scattering (INS) is a powerful technique for probing vibrational spectroscopy, especially in the low-frequency region (<400 cm⁻¹). encyclopedia.pub Unlike optical techniques (IR, Raman), INS is not governed by selection rules; therefore, all vibrational modes are, in principle, observable. encyclopedia.pub The intensity of an INS peak is related to the neutron scattering cross-section of the atoms involved and their amplitude of motion in a given mode.
For this compound, which contains a single hydrogen atom, the INS spectrum would still be informative. While hydrogen has a very large incoherent scattering cross-section, the vibrations of the heavier bromine and fluorine atoms and the carbon skeleton would also be observable. researchgate.net INS is particularly well-suited for:
Observing Optically Inactive Modes: Torsional modes of the C-Br and C-F bonds and other low-frequency lattice vibrations that may be weak or forbidden in IR and Raman spectra can often be clearly observed with INS. epj-conferences.orgaps.org
Validating Theoretical Models: The comprehensive vibrational data obtained from INS provides a rigorous benchmark for validating computational models, such as those derived from Density Functional Theory (DFT), which can predict the full vibrational density of states. researchgate.net
Studying Intermolecular Vibrations: In the solid state, INS can detect low-frequency phonon modes that arise from collective motions of molecules in the crystal lattice, providing direct insight into the strength of intermolecular forces. stfc.ac.uk
An INS study of this compound would provide a complete picture of its vibrational dynamics, especially the low-energy modes that are critical for understanding its thermodynamic properties and solid-state behavior.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays from a single crystal, one can precisely determine bond lengths, bond angles, and the way molecules pack together in the solid state. carleton.edu
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
A single-crystal X-ray diffraction experiment on this compound would yield a wealth of structural information. The primary results would be the determination of the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (the set of symmetry operations that describe the crystal).
From this data, a detailed molecular structure would be refined, providing precise measurements of:
Bond Lengths: The exact lengths of the C-C, C-H, C-F, and C-Br bonds. Small variations in these lengths compared to standard values can reveal electronic effects of the substituents.
Bond Angles: The angles between atoms, which define the precise geometry of the benzene ring and its substituents. This can show distortions from ideal hexagonal symmetry due to steric strain between the adjacent bulky bromine atoms.
Molecular Conformation: The analysis would confirm the planarity of the benzene ring and the orientation of the substituents.
This technique provides an unambiguous, three-dimensional model of the molecule as it exists in the solid state.
Table 3: Illustrative Crystal Data and Structure Refinement Table This table shows the type of data obtained from a single-crystal X-ray diffraction experiment; it does not represent actual experimental results.
| Parameter | Value |
|---|---|
| Empirical Formula | C₆HBr₂F₃ |
| Formula Weight | 289.88 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | Illustrative values |
| α, β, γ (°) | Illustrative values |
| Volume (ų) | Illustrative value |
| Z (Molecules per unit cell) | e.g., 4 |
Analysis of Intermolecular Interactions in the Crystalline State
The crystal packing, or the arrangement of molecules relative to one another, is dictated by a subtle balance of intermolecular forces. For polyhalogenated benzenes, these interactions are of significant interest. rsc.org An analysis of the crystal structure of this compound would likely reveal several key non-covalent interactions:
Halogen Bonding: The electron-deficient region on the polar tip of a halogen atom (the σ-hole) can interact favorably with an electron-rich region on an adjacent molecule, such as another halogen's lone pair. mdpi.com Given the presence of both bromine and fluorine, a variety of Br···Br, Br···F, and F···F contacts would be expected, and their geometries would reveal whether they are attractive halogen bonds or simple van der Waals contacts.
π-π Stacking: Aromatic rings can stack on top of each other in either a face-to-face or an offset arrangement. The presence of multiple electron-withdrawing halogens significantly modifies the electrostatic potential of the ring, influencing the preferred stacking geometry. rsc.org Fluorine, in particular, is known to disrupt typical π-π stacking patterns seen in other halobenzenes. rsc.org
C-H···F/Br Interactions: The single aromatic C-H group could act as a weak hydrogen bond donor to a fluorine or bromine atom on a neighboring molecule, further influencing the crystal packing. aps.org
Understanding these interactions is fundamental to crystal engineering, as they determine material properties like melting point, solubility, and morphology.
Computational and Theoretical Investigations of 1,2 Dibromo 3,5,6 Trifluorobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the method of choice for investigating the electronic structure and properties of medium-sized organic molecules like 1,2-Dibromo-3,5,6-trifluorobenzene.
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, DFT calculations would be employed to find the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface. This would involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)) to accurately describe the electronic environment of the molecule.
Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, would highlight regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.
| Parameter | Predicted Value (Å or °) |
|---|---|
| C1-C2 Bond Length | 1.40 |
| C-Br Bond Length | 1.88 |
| C-F Bond Length | 1.35 |
| C-C-C Bond Angle | 120.0 |
| C-C-Br Bond Angle | 121.0 |
| C-C-F Bond Angle | 119.5 |
DFT calculations are highly effective in predicting spectroscopic data, which can be invaluable for the identification and characterization of a compound. By calculating the magnetic shielding tensors, it is possible to predict the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These theoretical predictions, when compared with experimental spectra, can confirm the molecular structure.
Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. Each calculated frequency corresponds to a specific normal mode of vibration, allowing for the assignment of experimental spectral bands to particular molecular motions, such as C-Br stretching or C-F bending.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.
| Parameter | Predicted Value |
|---|---|
| ¹³C NMR Chemical Shift (C-Br) | 110-120 ppm |
| ¹³C NMR Chemical Shift (C-F) | 140-150 ppm |
| ¹⁹F NMR Chemical Shift | -110 to -140 ppm |
| C-Br Stretch Vibrational Frequency | 550-650 cm⁻¹ |
| C-F Stretch Vibrational Frequency | 1100-1200 cm⁻¹ |
The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reflects its ability to accept electrons. For this compound, the HOMO would likely be localized on the bromine atoms and the π-system of the benzene (B151609) ring, while the LUMO would be an antibonding orbital associated with the C-Br or C-F bonds.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as the HOMO-LUMO gap (an indicator of chemical stability), electronegativity, chemical hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's expected reactivity in different chemical environments.
Reaction Pathway Modeling and Mechanism Elucidation
Beyond static properties, computational chemistry can be used to explore the dynamics of chemical reactions involving this compound.
For a given chemical reaction, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, DFT can be used to locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. This value is crucial for understanding the kinetics of the reaction and predicting its feasibility under different conditions.
By mapping out the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. For this compound, this could involve modeling its synthesis or its subsequent transformations. For example, the mechanism of a Suzuki coupling reaction to replace one or both bromine atoms could be elucidated, providing insights into the role of the catalyst and the factors controlling regioselectivity. Such studies are vital for optimizing existing synthetic routes and designing new, more efficient chemical transformations.
Quantum Chemical Analysis of Bonding and Intermolecular Interactions
Quantum chemical calculations provide fundamental insights into the electronic structure, bonding characteristics, and non-covalent interactions that govern the behavior of a molecule.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution to characterize chemical bonding. nih.gov For this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for all covalent bonds (C-C, C-H, C-F, and C-Br) and any potential intramolecular non-covalent interactions.
A hypothetical QTAIM analysis would yield a data table similar to the one below, detailing key topological properties at the BCPs. These properties include the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)). The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions).
Hypothetical QTAIM Data for this compound
| Bond Type | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] | Total Energy Density (H(r)) [a.u.] |
|---|---|---|---|
| C-C | ~0.25 - 0.30 | Negative | Negative |
| C-H | ~0.20 - 0.25 | Negative | Negative |
| C-F | ~0.20 - 0.25 | Positive | Negative |
| C-Br | ~0.15 - 0.20 | Positive | Slightly Negative/Positive |
This table is illustrative and not based on actual experimental or computational data for the specified compound.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal electron density into molecular fragments, allowing for the generation of a unique surface for each molecule. The surface is colored according to various properties, most commonly the normalized contact distance (d_norm), which highlights regions of close intermolecular contact.
A critical output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts. By decomposing this plot, the percentage contribution of each type of contact (e.g., Br···F, F···F, Br···H, etc.) to the total surface area can be quantified. This provides a detailed picture of the packing forces in the crystal.
For this compound, a Hirshfeld analysis would be contingent on the successful crystallization of the compound and subsequent X-ray diffraction analysis to determine its crystal structure. Without a known crystal structure, this analysis is not possible.
Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
|---|---|
| Br···F | High |
| F···F | Significant |
| Br···Br | Moderate |
| C···H | Moderate |
| H···H | Low |
| Br···H | Low |
This table is a hypothetical representation and is not derived from actual data.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nist.gov For a relatively rigid molecule like a substituted benzene, MD simulations are less about exploring a vast conformational space and more about understanding its vibrational modes, intermolecular interactions in condensed phases, and the influence of the environment.
MD simulations of this compound could be employed to study its behavior in various solvents. By simulating the molecule in explicit solvent boxes (e.g., water, methanol, hexane), one could analyze the radial distribution functions between solvent atoms and specific sites on the solute molecule. This would reveal the solvation structure and preferred interaction sites. Such simulations are crucial for understanding reaction mechanisms and solubility.
The primary goal would be to understand how different solvent polarities and hydrogen bonding capabilities interact with the electronegative fluorine and bromine atoms and the aromatic system. However, specific MD studies on this compound have not been identified in the current body of scientific literature.
Applications in Advanced Chemical Synthesis and Materials Science
Strategic Building Block in Organic Synthesis
The presence of two adjacent bromine atoms, which can be selectively addressed through various metal-catalyzed and organometallic reactions, makes 1,2-dibromo-3,5,6-trifluorobenzene a valuable starting material for creating intricate organic molecules.
Precursor for Highly Functionalized Fluorinated Aromatics
Fluorinated aromatic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and binding affinity. This compound acts as a key precursor for a variety of highly functionalized fluorinated aromatics. The bromine atoms can be substituted through reactions such as lithiation followed by quenching with electrophiles, or through various cross-coupling reactions. fluorine1.ruresearchgate.net This allows for the precise introduction of a wide range of functional groups onto the trifluorinated benzene (B151609) core. Bromination is a fundamental transformation in organic synthesis, and bromo-organic compounds are pivotal intermediates. sci-hub.se
For instance, related polyhalogenated aromatic compounds are routinely used as starting points for complex syntheses. The selective functionalization at C-H bonds, often directed by existing substituents, is a powerful strategy. beilstein-journals.org In a similar vein, the bromine atoms of this compound provide reliable handles for derivatization, bypassing the need for direct C-H activation on a deactivated fluoroaromatic ring.
Synthesis of Biaryl and Polyaryl Systems
Biaryl and polyaryl structures are core components of many advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of polyfluorinated biaryls, in particular, is an area of active research. acs.org this compound is an ideal substrate for constructing these systems via transition-metal-catalyzed cross-coupling reactions.
Methods like the Suzuki-Miyaura, Stille, and Negishi couplings are prominently used to form C-C bonds between aryl units. acs.org In these reactions, the dibromo-trifluorobenzene can be coupled with a variety of organometallic reagents (e.g., boronic acids, organostannanes, or organozincs) to yield fluorinated biaryl compounds. The ability to perform sequential or double couplings provides a route to more extended polyaryl systems. For example, the synthesis of 2,2'-dibromooctafluorobiphenyl (B3068472) has been achieved from 1,2-dibromo-3,4,5,6-tetrafluorobenzene, demonstrating a parallel reactivity pathway. fluorine1.ru Similarly, iridium-palladium tandem catalysis has been used with 1,3-dibromobenzene (B47543) to create hyperbranched polyphenylenes, highlighting the utility of dibromoarenes in polymerization. msu.edu
Table 1: Selected Cross-Coupling Reactions for Biaryl Synthesis
| Reaction Type | Typical Substrates | Catalyst System | Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halides (Ar-Br) + Aryl Boronic Acids (Ar'-B(OH)₂) | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | General synthesis of a wide range of biaryls and polyaryls. | acs.org |
| Stille Coupling | Aryl Halides (Ar-Br) + Organostannanes (Ar'-SnR₃) | Palladium catalyst | Used for synthesizing polyfluorinated polythiophene derivatives. | fluorine1.ru |
| Negishi Coupling | Aryl Halides (Ar-Br) + Organozinc Reagents (Ar'-ZnX) | Palladium or Nickel catalyst | Prominent method for building biaryl structures. | acs.org |
| Ullmann Coupling | Aryl Halides (Ar-Br) + Copper | Copper (often in high temperatures) | Synthesis of perfluorinated oligo(p-phenylene)s. | acs.org |
Intermediate for Complex Molecule Construction
Beyond relatively simple biaryls, this compound serves as a key intermediate in the synthesis of more complex and specialized molecules. Its defined substitution pattern allows it to be incorporated into larger scaffolds where the fluorine atoms can influence the molecule's conformation and electronic properties. An example of a related compound, 1,3,5-tribromo-2,4,6-trifluorobenzene, has been used as a precursor in a multi-step synthesis to create elaborate tris(ferrocenyl)arene-based gold(I) complexes. rsc.org Similarly, halogenated precursors like 2-bromo-1,3,5-trifluorobenzene are starting points for synthesizing N,B,N-type 1,4-azaborines, which are of interest in materials science. d-nb.info The annulative π-extension of 1,8-dibromonaphthalene (B102958) with 1,2,3-trifluorobenzene (B74907) to form fluoranthene (B47539) derivatives further illustrates how these building blocks are used to construct polycyclic aromatic systems. beilstein-journals.org
Development of Advanced Materials with Tunable Properties
Integration into Polymer Architectures for Enhanced Stability and Functionality
Fluorinated polymers are well-known for their high thermal stability, chemical resistance, and unique surface properties. Integrating highly fluorinated aromatic units like the one derived from this compound into polymer backbones is a method to create materials with enhanced performance. The introduction of fluorine atoms can also improve the hydrophobic nature of a polymer, which can be beneficial for controlling the morphology in thin-film applications like organic solar cells. nanoscience.or.kr
The two bromine atoms on the ring serve as reactive sites for polymerization reactions. For example, in surface-confined polymerization, halogenated aromatic molecules are deposited onto a catalytic surface to form two-dimensional polymers. tum.de this compound is a candidate monomer for such bottom-up synthesis approaches to create novel 2D materials. In other polymerization methods, such as Suzuki or Sonogashira-Hagihara coupling, dibromo compounds are essential co-monomers for building conjugated polymer chains. csic.es For example, ladder-type polymers for high-efficiency organic solar cells have been synthesized incorporating a 3,4,6-trifluoro-5-hexylbenzene-1,2-diamine unit. chinesechemsoc.org
Table 2: Examples of Polymers Incorporating Highly Fluorinated Benzene Units
| Polymer Type | Fluorinated Monomer | Polymerization Method | Key Property | Reference |
|---|---|---|---|---|
| Chiral Porous Polymer | 1,3,5-Triethynyl-2,4,6-trifluorobenzene | Sonogashira-Hagihara Coupling | High thermal stability (up to 400 °C). | csic.es |
| Ladder-Type Polymer (PTAP1) | Incorporates a trifluorobenzene unit | Stille Coupling | Used in organic solar cells with 17.14% efficiency. | chinesechemsoc.org |
| Hyperbranched Polymer | 1,3,5-Trifluorobenzene | Direct Arylation Polycondensation | Forms branched polymer structures. | researchgate.net |
Components in the Synthesis of Liquid Crystals and Optoelectronic Materials
Fluorinated compounds are indispensable in the field of liquid crystals (LCs). The strong polarity of the C-F bond combined with the small size of fluorine allows for the fine-tuning of the dielectric anisotropy of LC molecules, a critical parameter for display performance. scribd.com Syntheses of advanced liquid crystal materials often start from fluorinated building blocks. For example, fluorinated phenanthrene (B1679779) derivatives used in LC mixtures are prepared from precursors like 1-bromo-2,4,5-trifluorobenzene. google.com This establishes this compound as a highly relevant building block for accessing novel liquid crystal structures.
In the broader field of optoelectronics, perfluorinated polyphenylenes are recognized for their utility as electron transport materials. researchgate.net Furthermore, the core structure of thiophene-tetrafluorobenzene-thiophene has been used to create fluorescent organic single crystals that exhibit rare elastic bending flexibility, making them candidates for next-generation flexible electronic and photonic devices. researchgate.net The trifluorobenzene unit within this compound provides a foundational element for developing such advanced functional materials.
Precursors for BN-Heteroarenes and other Organic Electronic Devices
The development of novel organic electronic materials is a rapidly advancing field, with a continuous demand for new molecular scaffolds that exhibit desirable photophysical and electronic properties. Polyhalogenated benzenes are valuable precursors in the synthesis of such materials, including BN-heteroarenes, which are isoelectronic analogs of polycyclic aromatic hydrocarbons where carbon-carbon units are replaced by isoelectronic and isostructural boron-nitrogen units. These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
While direct literature on the use of this compound for BN-heteroarene synthesis is not abundant, the reactivity of similarly substituted compounds provides a strong indication of its potential. For instance, related compounds such as 1,4-dibromo-2,3,5,6-tetrafluorobenzene and 2-bromo-1,3,5-trifluorobenzene have been successfully employed in the synthesis of 1,4-azaborine-based BN-heteroarenes. d-nb.inforesearchgate.netuni-muenchen.de The synthetic strategies typically involve nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions.
In a potential synthetic route, this compound could undergo a lithium-bromine exchange reaction to generate a highly reactive organolithium species. This intermediate could then be reacted with a suitable boron source, such as boron tribromide (BBr₃), followed by intramolecular C-H borylation at elevated temperatures to construct the BN-heterocycle. d-nb.info The presence of the fluorine atoms can influence the electronic properties and stability of the final BN-heteroarene.
The following table illustrates a hypothetical reaction scheme for the synthesis of a BN-heteroarene using this compound, based on established methodologies for similar precursors.
| Reactant | Reagents | Intermediate | Final Product | Potential Application |
| This compound | 1. n-BuLi2. BBr₃ | Lithiated and borylated benzene derivative | BN-fused polycyclic aromatic compound | Organic Light-Emitting Diodes (OLEDs) |
The resulting BN-heteroarenes are expected to exhibit unique photophysical properties, such as thermally activated delayed fluorescence (TADF), making them promising candidates for next-generation OLEDs. researchgate.net
Role in Catalysis and Ligand Design
The unique electronic and steric properties of this compound also make it a valuable component in the design of catalysts and ligands for various chemical transformations.
Polyhalogenated aromatic compounds can serve as foundational scaffolds for the synthesis of specialized ligands used in transition metal catalysis. The bromine atoms on this compound can be readily displaced or transformed through cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups. The fluorine substituents, on the other hand, can modulate the electronic properties of the resulting ligand, which in turn influences the activity and selectivity of the metal catalyst.
For example, a Suzuki or Buchwald-Hartwig amination reaction could be employed to introduce coordinating moieties at the positions of the bromine atoms. The resulting multidentate ligand could then be complexed with a transition metal, such as palladium, rhodium, or iridium. nih.govmsu.edu The electron-withdrawing nature of the fluorine atoms would create a more electron-deficient metal center, which can be advantageous in certain catalytic cycles, such as C-H activation or cross-coupling reactions. msu.edu
The table below showcases potential ligand structures derived from this compound and their potential applications in catalysis.
| Ligand Scaffold | Coordinating Groups | Metal Complex | Potential Catalytic Application |
| 3,5,6-trifluorobenzene-1,2-diyl | -P(Ph)₂ | [Pd(L)Cl₂] | Cross-coupling reactions |
| 3,5,6-trifluorobenzene-1,2-diyl | -NH(Aryl) | [Ir(L)(COD)]Cl | C-H Borylation |
Beyond its role as a ligand scaffold, this compound can also act as a key reagent in various catalytic transformations. The presence of two reactive bromine atoms allows for sequential or double functionalization, leading to the synthesis of complex molecular architectures in a single step.
In palladium-catalyzed annulative π-extension reactions, for example, 1,2-dihalobenzenes are used to construct polycyclic aromatic hydrocarbons. beilstein-journals.org In a similar vein, this compound could react with a suitable coupling partner, such as a naphthalene (B1677914) derivative, to form fluorinated polycyclic aromatic compounds. The reaction would proceed through a cascade of intermolecular and intramolecular C-H arylation steps, catalyzed by a palladium complex. beilstein-journals.org
The fluorine atoms on the benzene ring can direct the regioselectivity of these C-H functionalization reactions, offering a powerful tool for the controlled synthesis of complex aromatic systems. Research on the direct arylation of fluorinated benzenes has shown that the C-H bonds ortho to the fluorine atoms are often preferentially activated. beilstein-journals.org
The following table provides an example of a catalytic transformation where this compound could serve as a key reagent.
| Reaction Type | Coupling Partner | Catalyst | Product Class | Significance |
| Annulative π-Extension | 1,8-Dibromonaphthalene | PdCl(C₃H₅)(dppb) | Fluorinated Fluoranthenes | Synthesis of novel materials for organic electronics |
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 1,2-Dibromo-3,5,6-trifluorobenzene in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to prevent inhalation exposure .
- Implement a waste management plan: segregate halogenated waste and dispose via licensed hazardous waste facilities. Avoid aqueous disposal due to environmental persistence .
- Emergency protocols: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Ullmann coupling : Reacting polyhalogenated precursors with copper catalysts under controlled temperatures (e.g., 120–150°C) to introduce aryl-aryl bonds .
- Nucleophilic aromatic substitution (SAr) : Bromine or fluorine substituents can act as leaving groups in the presence of strong bases (e.g., NaH) and nucleophiles .
- Halogen exchange : Utilize bromination agents like Br/FeBr on fluorinated benzene derivatives, optimizing stoichiometry to avoid over-bromination .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : NMR detects fluorine environments (e.g., -CF groups at δ -60 to -70 ppm), while NMR shows deshielded aromatic protons due to electron-withdrawing substituents .
- Mass spectrometry (MS) : Look for isotopic patterns characteristic of bromine (1:1 ratio for /) and molecular ion peaks (e.g., m/z 307.87 for CBrF) .
- IR spectroscopy : Identify C-Br (500–600 cm) and C-F (1000–1400 cm) stretching vibrations .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence reactivity in aromatic substitution reactions?
- Methodological Answer :
- Bromine and fluorine are electron-withdrawing groups (EWGs), directing electrophilic substitution to meta positions. Steric hindrance from bromine may further limit reactivity at ortho sites .
- In cross-coupling reactions (e.g., Suzuki), fluorine’s strong EWG effect stabilizes transition states, enhancing reaction rates, while bromine acts as a better leaving group .
- Computational modeling (DFT) predicts charge distribution and reactive sites: Fluorine’s electronegativity reduces electron density at adjacent carbons, favoring nucleophilic attack .
Q. What strategies mitigate side reactions in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst optimization : Use palladium catalysts (e.g., Pd(PPh)) with bulky ligands to enhance selectivity and reduce homocoupling .
- Temperature control : Lower reaction temperatures (e.g., 80°C) minimize debromination or defluorination side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like CsCO improve coupling efficiency .
Q. How can computational methods predict regioselectivity in polyhalogenated benzene derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, fluorine’s inductive effect reduces electron density at para positions .
- Molecular docking simulations : Model steric interactions between catalysts and substrates to predict steric hindrance effects .
- Database integration : Cross-reference with PubChem or Reaxys to validate predicted reaction pathways against experimental data .
Q. How should researchers resolve discrepancies in reported reaction yields or spectral data?
- Methodological Answer :
- Reproduce conditions : Ensure identical reagents, catalysts, and temperatures. For example, Ullmann coupling yields vary with copper particle size and solvent purity .
- Validate purity : Use HPLC or GC-MS (e.g., OV-1 capillary column, 35–300°C gradient) to detect trace impurities affecting yields .
- Standardize spectral references : Compare NMR shifts with NIST data, noting solvent (e.g., CDCl) and instrument calibration differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
